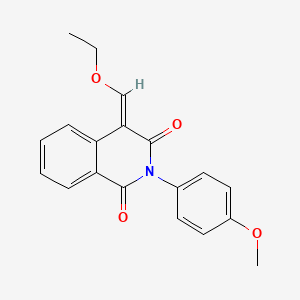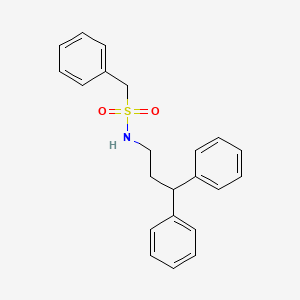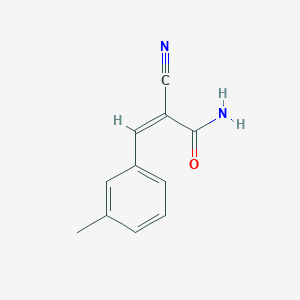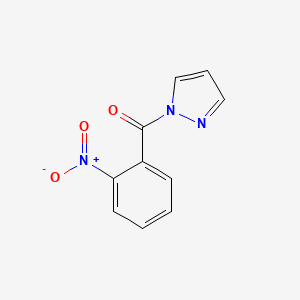![molecular formula C14H19N3O B7459761 N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7459761.png)
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide, also known as BH-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications. BH-1 has been shown to inhibit the activity of the protein BRD4, which plays a key role in cancer cell growth and survival.
科学的研究の応用
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has been studied for its potential therapeutic applications in cancer treatment. BRD4 is a protein that is overexpressed in many types of cancer, and its inhibition by N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has been shown to reduce cancer cell growth and induce apoptosis. N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has also been studied for its potential use in treating inflammatory diseases, as BRD4 is involved in the regulation of inflammatory gene expression.
作用機序
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide inhibits the activity of BRD4 by binding to its bromodomain, which is a protein domain that recognizes and binds to acetylated lysine residues on histones. BRD4 plays a key role in the regulation of gene expression, and its inhibition by N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide leads to changes in the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has been shown to have other biochemical and physiological effects. N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has been shown to increase the expression of genes involved in apoptosis and DNA damage response, and to decrease the expression of genes involved in cell cycle progression. N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has also been shown to inhibit the production of inflammatory cytokines, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has several advantages for lab experiments, including its high potency and specificity for BRD4 inhibition. However, N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has also been shown to have off-target effects on other proteins, which may limit its use in certain experiments. Additionally, N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has poor solubility in aqueous solutions, which may require the use of organic solvents for its administration in experiments.
将来の方向性
Future research on N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide may focus on several areas, including the optimization of its synthesis method for increased yield and purity, the development of more potent and specific inhibitors of BRD4, and the investigation of its potential therapeutic applications in other diseases beyond cancer and inflammation. Additionally, further studies may be needed to determine the long-term safety and efficacy of N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide in preclinical and clinical settings.
合成法
The synthesis of N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide involves several steps, including the reaction of 2-bicyclo[2.2.1]heptanone with hydrazine hydrate to form 2-bicyclo[2.2.1]heptanylhydrazine. This intermediate is then reacted with 2-bromoethylamine hydrobromide to form the final product, N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide. The synthesis of N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has been optimized for high yield and purity, and several variations of the synthesis method have been reported in the literature.
特性
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-9(12-7-10-2-3-11(12)6-10)17-14(18)13-8-15-4-5-16-13/h4-5,8-12H,2-3,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXIIVXDGPMCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)

![N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)



![3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE](/img/structure/B7459726.png)
![N-[3-(3-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459738.png)
![3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole](/img/structure/B7459746.png)


![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide](/img/structure/B7459760.png)